2,4-Diamino-1,3-dinitrobenzene

Descripción general

Descripción

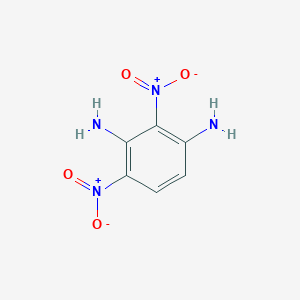

2,4-Diamino-1,3-dinitrobenzene is an organic compound belonging to the class of nitrobenzenes. It consists of a benzene ring substituted with two amino groups at the 2 and 4 positions and two nitro groups at the 1 and 3 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Diamino-1,3-dinitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-diaminobenzene, followed by selective reduction of the nitro groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,3-dinitrobenzene using a copper-aluminum oxide catalyst in a flow reactor. The reaction is conducted at a temperature of 120°C and a pressure of 30 bar, using methanol or a methanol/isopropanol mixture as the solvent. This method provides high yields and is considered environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Diamino-1,3-dinitrobenzene undergoes various chemical reactions, including:

Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 2,4,6-Triaminobenzene.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

DADB has several notable applications in scientific research:

Chemistry

- Intermediate in Synthesis : DADB serves as an important intermediate for synthesizing dyes, pigments, and other organic compounds. Its structure allows for various chemical modifications through electrophilic aromatic substitution reactions.

Biology

- Precursor for Biologically Active Molecules : The compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo reduction reactions makes it valuable for creating biologically active derivatives.

Medicine

- Antibacterial and Anticancer Research : DADB is being investigated for its potential therapeutic effects against bacterial infections and cancer. Studies suggest that it may inhibit specific enzymes involved in these diseases.

Industry

- Polymer Production : It is used in manufacturing polyurethane foams and resins due to its reactive amino groups that can form cross-links with other polymer chains.

DADB exhibits significant biological activity with implications for toxicology:

Enzyme Inhibition

DADB can inhibit enzymes by binding to their active sites, which may lead to antibacterial or anticancer effects. This inhibition mechanism highlights its potential as a drug candidate .

Genotoxicity

Research indicates that DADB can induce DNA damage, including double-strand breaks in primary rat hepatocytes. It has been shown to cause mutations in bacterial systems when activated by liver microsomes .

Cytotoxicity and Mutagenicity

DADB has demonstrated notable cytotoxic effects:

- DNA Damage Studies : In vitro studies reveal that DADB induces significant DNA double-strand breaks in liver cells, leading to mutagenic outcomes. Chromosomal aberrations have been observed in rodent cells exposed to this compound .

- Acute Toxicity : Studies on aquatic organisms such as Pimephales promelas (fathead minnow) indicate varying levels of sensitivity to DADB, with implications for ecological risks associated with its environmental presence .

Case Studies

Several studies have highlighted the biological implications of DADB:

- Acute Toxicity in Aquatic Organisms : Research has shown that DADB poses ecological risks due to its toxicity levels affecting various aquatic species. The lethal concentration (LC50) varies significantly among species .

- Mutagenicity Tests : In mutagenicity tests involving bacterial systems, DADB was shown to cause significant genetic mutations when metabolically activated. These findings suggest potential environmental mutagenicity associated with the compound .

Mecanismo De Acción

The mechanism of action of 2,4-diamino-1,3-dinitrobenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity .

Comparación Con Compuestos Similares

1,3-Diamino-2,4,6-trinitrobenzene (DATB): Similar in structure but with an additional nitro group, making it more reactive and thermally stable.

1,3-Diamino-4-nitrobenzene: Lacks one nitro group compared to 2,4-diamino-1,3-dinitrobenzene, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to its specific arrangement of amino and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields, including the synthesis of complex organic molecules and the development of new materials.

Actividad Biológica

2,4-Diamino-1,3-dinitrobenzene (DADB) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of toxicology and pharmacology. This article explores the biological effects, mechanisms of action, and relevant case studies associated with DADB.

DADB is a derivative of dinitrobenzene with two amino groups at the 2 and 4 positions. Its molecular formula is CHNO, and it features both nitro and amino functional groups which contribute to its reactivity and biological interactions.

The biological activity of DADB is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : DADB can inhibit specific enzymes by binding to their active sites, leading to a blockade of enzymatic activity. This inhibition can result in various biological effects, including potential antibacterial and anticancer properties.

- Genotoxicity : Research indicates that DADB can induce DNA damage, including double-strand breaks in primary rat hepatocytes. It has been shown to cause unscheduled DNA synthesis in human cell lines (HeLa cells) and frameshift mutations in Salmonella typhimurium when activated by liver microsomes .

Cytotoxicity and Mutagenicity

DADB has demonstrated significant cytotoxic effects in various experimental models:

- DNA Damage : In vitro studies have shown that DADB induces DNA double-strand breaks in liver cells, leading to mutagenic outcomes. The compound has been linked to chromosomal aberrations in rodent cells and has produced mutations in Drosophila melanogaster as well .

- Toxicological Studies : A study on the acute toxicity of DADB indicated that it could lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. This effect was observed across different animal models, including dogs and rats .

Case Studies

Several studies have highlighted the biological implications of DADB:

- Acute Toxicity in Aquatic Organisms : Research involving Pimephales promelas (fathead minnow) showed that the 50% lethal concentration (LC50) for DADB varied significantly among species, indicating a range of sensitivities. The compound was found to be less toxic than other dinitro compounds like TNT but still posed ecological risks .

- Mutagenicity Tests : In a series of mutagenicity tests, DADB was shown to cause significant genetic mutations in bacterial systems when metabolically activated. These findings suggest that DADB could be a potential environmental mutagen .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2,4-dinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAYMSZDBFRXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477629 | |

| Record name | 2,4-Diamino-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-87-8 | |

| Record name | 2,4-Diamino-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.